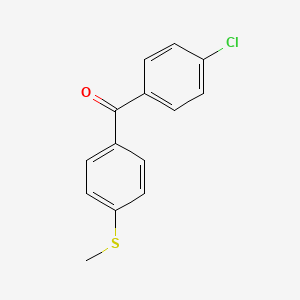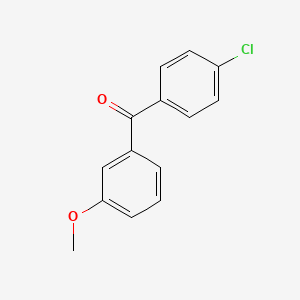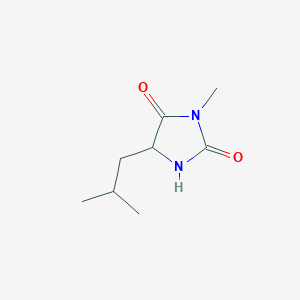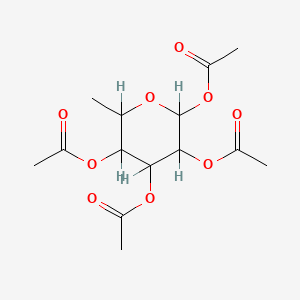
4-Chloro-4'-(methylthio)benzophenone
Vue d'ensemble
Description
4-Chloro-4’-(methylthio)benzophenone is a chemical compound with the molecular formula C14H11ClOS and a molecular weight of 262.75 . It is also known by its Chemical Abstracts Service (CAS) number 72585-17-2 .
Synthesis Analysis
The synthesis of 4-Chloro-4’-(methylthio)benzophenone can be achieved from Thioanisole and 4-Chlorobenzoyl chloride . Other methods for the synthesis of similar compounds involve the use of methyl phenyl ethers anisole and parachlorobenzoyl chloride as initiation material, with novel magnetic nano-particle supported Lewis acid as catalyst .Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-(methylthio)benzophenone consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .Applications De Recherche Scientifique
Environmental Science and Pollution Research
Specific Scientific Field
Environmental Science and Pollution Research
Application Summary
The compound is used in the study of the degradation of Benzophenone-4 (BP-4), a UV filter widely used in personal care products (PCPs). BP-4 has been identified as an emergent contaminant detected in influent and effluent of wastewater treatment plants (WWTPs) at high concentrations .
Methods of Application
The study was performed in purified water (pH = 6.5, temperature = 25 °C) with an initial concentration of BP-4 similar to that detected in WWTPs (10 mg/L). The degradation of BP-4 was studied by chlorine, UV/TiO2, and UV/H2O2 .
Results or Outcomes
The results showed that 76% of BP-4 was degraded after 80 min of reaction with chlorine. The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after 50 and 10 min of reactions, respectively .
One-step synthesis of benzo
Specific Scientific Field
Chemical Science
Application Summary
The compound is used in the one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides .
Methods of Application
The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Results or Outcomes
A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Proteomics Research
Specific Scientific Field
Proteomics Research
Application Summary
4-Chloro-4’-(methylthio)benzophenone is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure and function, protein-protein interactions, and the identification of novel proteins .
Methods of Application
The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted. It could involve techniques such as mass spectrometry, protein microarrays, two-dimensional gel electrophoresis, and bioinformatics .
Results or Outcomes
The outcomes of proteomics research using this compound would depend on the specific study or experiment. It could potentially lead to the discovery of new proteins, the elucidation of protein structures, or insights into protein function .
Synthesis of 4-Chloro-4’-Hydroxybenzophenone
Application Summary
4-Chloro-4’-(methylthio)benzophenone is used in the synthesis of 4-Chloro-4’-Hydroxybenzophenone . This compound is a key intermediate in the production of fenofibrate, a blood lipid-lowering medication .
Methods of Application
The synthesis involves taking methyl-phenoxide and parachlorobenzoyl chloride as raw materials and carrying out a Friedel-Craft reaction under a low-temperature condition at 35-45 °C .
Results or Outcomes
The method replaces expensive p-hydroxybenzoic acid with cheap methyl-phenoxide, reducing the preparation cost of 4-Chloro-4’-Hydroxybenzophenone .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNKVONPGXQVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374017 | |
| Record name | 4-Chloro-4'-(methylthio)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-(methylthio)benzophenone | |
CAS RN |
72585-17-2 | |
| Record name | 4-Chloro-4'-(methylthio)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B1597440.png)

![2-[(4-Methylphenyl)thio]acetonitrile](/img/structure/B1597444.png)


![(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B1597449.png)



